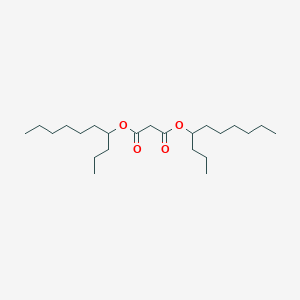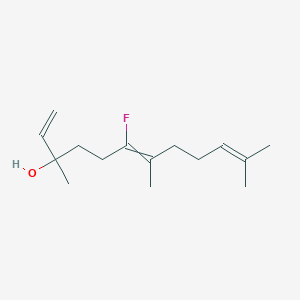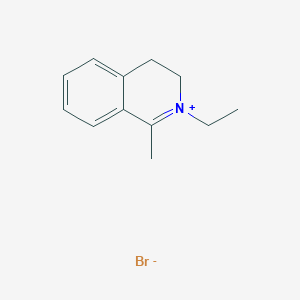
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound derived from the isoquinoline structure. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl bromide and methyl iodide in the presence of a base, such as sodium hydride, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like cyanide or thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium thiocyanate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Corresponding nitriles or thiocyanates.
科学研究应用
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
N-Methyl-3,4-dihydroisoquinoline: Similar structure but lacks the ethyl group, leading to different chemical properties.
2-Ethyl-3,4-dihydroisoquinoline: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
113665-04-6 |
|---|---|
分子式 |
C12H16BrN |
分子量 |
254.17 g/mol |
IUPAC 名称 |
2-ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C12H16N.BrH/c1-3-13-9-8-11-6-4-5-7-12(11)10(13)2;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SQLQPQDZGXOLFM-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(C2=CC=CC=C2CC1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


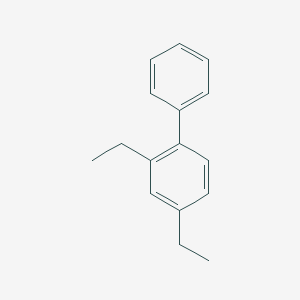
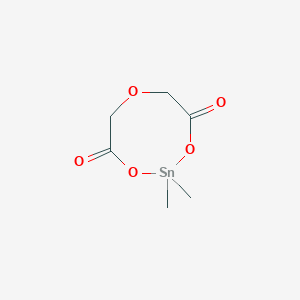
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)
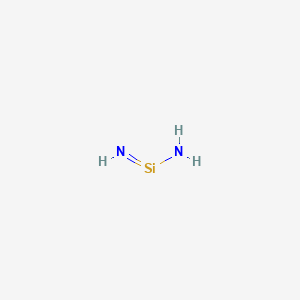
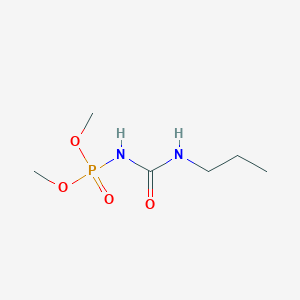

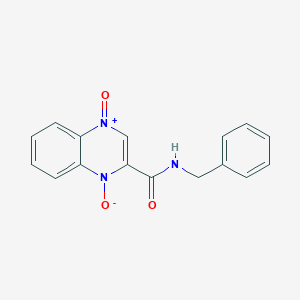
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)

